Home > Products > Screening Compounds P48285 > Desisobutyl-n-butyl Bortezomib
Desisobutyl-n-butyl Bortezomib - 1104011-35-9

Desisobutyl-n-butyl Bortezomib

Catalog Number: EVT-1489427
CAS Number: 1104011-35-9
Molecular Formula: C₁₉H₂₅BN₄O₄
Molecular Weight: 384.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Desisobutyl-n-butyl Bortezomib is a derivative of Bortezomib . It has a molecular formula of C19H25BN4O4 and a molecular weight of 384.24 . It is categorized under Chiral Molecules, TRC, Impurity Reference Materials, and Boronic acids .

Molecular Structure Analysis

The molecular structure of Desisobutyl-n-butyl Bortezomib is represented by the formula C19H25BN4O4 . The SMILES representation is B(C@HNC(=O)C@HNC(=O)C2=NC=CN=C2)(O)O .

Overview

Desisobutyl-n-butyl Bortezomib is a boronic acid derivative that serves as an important compound in pharmaceutical research, particularly in the context of cancer treatment. It is classified as an impurity of Bortezomib, a proteasome inhibitor used primarily for the treatment of multiple myeloma and certain types of lymphoma. The structural formula of Desisobutyl-n-butyl Bortezomib is represented as C19H25BN4O4, with a molecular weight of 384.24 g/mol. This compound is notable for its role in understanding the degradation pathways and impurities associated with Bortezomib formulations .

Synthesis Analysis

The synthesis of Desisobutyl-n-butyl Bortezomib involves several key methods that focus on maintaining high purity and yield. One notable approach includes the condensation reaction between specific boronic acid derivatives and other organic reagents under controlled conditions. For instance, the synthesis can be achieved through the reaction of 2-methyl-propyl boric acid with various amine precursors, followed by purification steps such as extraction and chromatography to isolate the desired product in high yield .

Technical details of the synthesis often involve:

  • Reagents: Starting materials typically include boronic acids, amines, and solvents like tetrahydrofuran and isopropyl ether.
  • Conditions: Reactions are often conducted under inert atmospheres (e.g., argon) to prevent moisture interference, at controlled temperatures ranging from -60°C to 40°C.
  • Purification: Techniques such as liquid chromatography-mass spectrometry are employed to confirm the identity and purity of the synthesized compound .
Molecular Structure Analysis

The molecular structure of Desisobutyl-n-butyl Bortezomib features a boron atom linked to a complex organic framework, which includes two amide groups and a phenyl ring. The presence of the boron atom is crucial for its biological activity, particularly in inhibiting proteasome function.

Structural Data

  • Molecular Formula: C19H25BN4O4
  • Molecular Weight: 384.24 g/mol
  • SMILES Notation: B(C@HNC(=O)C@HNC(=O)C2=NC=CN=C2)(O)O

This structure allows for specific interactions with target proteins within cellular pathways, contributing to its therapeutic effects .

Chemical Reactions Analysis

Desisobutyl-n-butyl Bortezomib undergoes various chemical reactions that can lead to its degradation or transformation into other compounds. Key reactions include:

  • Oxidative Degradation: Under certain conditions, Desisobutyl-n-butyl Bortezomib can oxidize, resulting in the formation of different impurities. This process can be accelerated in acidic or alkaline environments, leading to products such as amides or hydroperoxides .
  • Isomerization: The compound can also undergo isomerization under specific conditions, altering its configuration and potentially affecting its biological activity.

Understanding these reactions is critical for developing stable formulations of Bortezomib and ensuring consistent therapeutic efficacy .

Mechanism of Action

Desisobutyl-n-butyl Bortezomib functions primarily as a proteasome inhibitor. The mechanism involves binding to the active site of the proteasome, disrupting its normal function in protein degradation. This inhibition leads to an accumulation of regulatory proteins that induce apoptosis in cancer cells.

Process

  1. Binding: The boron atom forms a covalent bond with the active site of the proteasome.
  2. Inhibition: This binding prevents substrate proteins from being processed, leading to their accumulation.
  3. Cellular Response: The buildup of these proteins triggers apoptotic pathways, effectively reducing tumor cell viability.

Research indicates that compounds containing boron exhibit enhanced affinity for proteasomal targets compared to their non-boron counterparts .

Physical and Chemical Properties Analysis

Desisobutyl-n-butyl Bortezomib possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol but less soluble in water.
  • Stability: Exhibits stability under controlled conditions but may degrade under extreme pH levels or prolonged exposure to light.

These properties are essential for determining appropriate storage conditions and formulation strategies for pharmaceutical applications .

Applications

Desisobutyl-n-butyl Bortezomib has significant scientific applications:

  • Research Tool: Used extensively in studies investigating proteasome inhibition and its implications for cancer therapy.
  • Quality Control: Serves as a reference standard for testing purity and identifying impurities in Bortezomib formulations.
  • Drug Development: Insights gained from studying this compound contribute to the development of new proteasome inhibitors with improved efficacy and reduced side effects.
Introduction to Desisobutyl-n-butyl Bortezomib

Structural and Functional Relationship to Bortezomib

Desisobutyl-n-butyl Bortezomib shares the core pharmacophore of bortezomib but differs in the alkyl substituent on the boron atom. While bortezomib contains a pyrazinecarbonyl group and a phenylalanine-derived moiety with a boronic acid functional group attached to a 3-methylbutyl (isobutyl) side chain, Desisobutyl-n-butyl Bortezomib features an n-butyl group (C₄H₉) instead of the original isobutyl group [(CH₃)₂CHCH₂] [1] [4] [9]. This structural alteration is represented in its IUPAC name: B-[(1R)-1-[[(2S)-1-Oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]pentyl]boronic Acid [4].

The substitution of isobutyl with n-butyl modifies the molecule's steric and electronic properties:

  • Steric Effects: The linear n-butyl chain lacks the branching present in isobutyl, potentially altering binding interactions within the proteasome's catalytic β5-subunit pocket.
  • Electronic Properties: The boronic acid group (B(OH)₂) is retained, preserving its ability to form reversible transition-state complexes with the catalytic threonine residue of the proteasome. However, the altered hydrophobic interactions may impact binding affinity and kinetics [5] [8].

Table 1: Structural Comparison of Bortezomib and Desisobutyl-n-butyl Bortezomib

FeatureBortezomibDesisobutyl-n-butyl Bortezomib
CAS Number179324-69-71104011-35-9
Molecular FormulaC₁₉H₂₅BN₄O₄C₁₉H₂₅BN₄O₄
Molecular Weight384.24 g/mol384.24 g/mol
Boric Acid Substituent(1R)-3-Methylbutyln-Butyl (pentyl)
Key Functional GroupsPyrazinecarbonyl, Boronic Acid, IsobutylPyrazinecarbonyl, Boronic Acid, n-Butyl

Despite structural similarities, functional studies indicate that this analogue likely exhibits significantly reduced proteasome inhibitory activity. The β5-subunit of the 20S proteasome has a specific hydrophobic pocket optimized for branched alkyl chains like isobutyl. The linear n-butyl chain may not achieve equivalent binding efficiency, compromising its ability to inhibit chymotrypsin-like proteolytic activity effectively [5] [7] [8].

Role as a Key Impurity in Bortezomib Synthesis and Formulation

Desisobutyl-n-butyl Bortezomib arises predominantly during the reductive alkylation step in bortezomib synthesis. Patent CN103897028A describes a common route where (R)-1-((S)-3-methyl-1-((3a,7a)-octahydro-1H-isoindol-2-yl)-1-oxobutan-2-yl)carbamoyl)-3-methylbutylboronic acid undergoes deprotection and condensation [6]. The impurity forms when n-butylboronic acid is erroneously incorporated instead of isobutylboronic acid due to:

  • Raw Material Contamination: Use of inadequately purified n-butylboronic acid intermediates.
  • Incomplete Stereoselectivity: Side reactions during chiral center formation.
  • Process Control Failures: Suboptimal temperature, pressure, or catalyst conditions during boronic ester formation [6] [9].

This impurity is also linked to mannitol ester dynamics in lyophilized formulations. Bortezomib is typically supplied as a mannitol boronic ester, which reconstitutes to form an equilibrium between the ester and monomeric boronic acid. The presence of Desisobutyl-n-butyl Bortezomib alters this equilibrium ratio, as demonstrated in comparative studies of Velcade® (0.10:1 acid:ester ratio) versus generic products (0.13–0.27:1) [3]. Such shifts impact dissolution kinetics and bioequivalence.

Analytical data reveals significant batch variations in impurity levels:

  • Bortenat 2-mg vials: Contained quantifiable Desisobutyl-n-butyl Bortezomib alongside isovaleraldehyde impurities.
  • VELCADE®: Maintained tighter impurity controls (<0.1% for specified impurities) [3] [9].

Table 2: Analytical Detection of Desisobutyl-n-butyl Bortezomib in Bortezomib Products

ProductAssay (% Label Claim)Acid:Ester RatioKey Impurities Identified
VELCADE®99.3%0.10:1≤0.1% specified impurities
Bortenat 2mg116.5%0.27:1Desisobutyl-n-butyl Bortezomib, Isovaleraldehyde
Bortenat 3.5mg117.9%0.13:1Desisobutyl-n-butyl Bortezomib

Significance in Pharmaceutical Quality Control and Regulatory Compliance

As a structurally related impurity, Desisobutyl-n-butyl Bortezomib is monitored under ICH Q3A/B guidelines which classify bortezomib as a "highly potent" compound with stringent impurity thresholds. Acceptable limits typically range between 0.05–0.15%, requiring advanced analytical methods for detection [3] [9]:

  • HPLC-UV/DAD: Symmetry C18 columns (250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% formic acid) at 270 nm detection. Retention time shifts differentiate it from bortezomib [3].
  • GC-MS/Headspace: DB-Wax columns (60 m × 0.32 mm ID) detect volatile byproducts associated with its formation (e.g., isovaleraldehyde) [3].
  • NMR Spectroscopy: ¹H-NMR (600 MHz, DMSO-d6) identifies characteristic n-butyl proton signals (δ 0.8–1.4 ppm) vs. isobutyl’s branched methyl groups [3].

Suppliers like SynZeal (CAT# SZ-B004003) and LGC Standards (CAT# TRC-D290115) offer certified reference standards of Desisobutyl-n-butyl Bortezomib for method validation, with purities ≥98% [2] [9]. These enable:

  • Method Development: Establishing specificity, accuracy, and detection limits (LOD/LOQ).
  • Stability Studies: Tracking impurity growth under storage conditions.
  • Batch Release Testing: Ensuring compliance with drug substance specifications.

Regulatory agencies (FDA, EMA) require stringent documentation of this impurity's levels in regulatory submissions (DMFs, ANDAs). Failure to control it has contributed to non-equivalence findings for generic products, as observed in Bortenat's 117.9% assay deviation and altered acid:ester ratios [3]. Current Good Manufacturing Practices (cGMP) mandate:

  • Supplier qualification for boronic acid raw materials.
  • In-process controls during reductive alkylation.
  • Validated purge studies demonstrating impurity removal.

Table 3: Commercial Reference Standards for Quality Control

SupplierCatalog NumberFormatPurityApplication
LGC StandardsTRC-D290115Neat>98%HPLC/LC-MS calibration
SynZealSZ-B004003Neat>98%Method validation, stability testing
Santa Cruz Biotechnologysc-4995772.5 mg>98%Research use

Comprehensive Compound Listing

Properties

CAS Number

1104011-35-9

Product Name

Desisobutyl-n-butyl Bortezomib

IUPAC Name

[(1R)-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]pentyl]boronic acid

Molecular Formula

C₁₉H₂₅BN₄O₄

Molecular Weight

384.24

InChI

InChI=1S/C19H25BN4O4/c1-2-3-9-17(20(27)28)24-18(25)15(12-14-7-5-4-6-8-14)23-19(26)16-13-21-10-11-22-16/h4-8,10-11,13,15,17,27-28H,2-3,9,12H2,1H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1

SMILES

B(C(CCCC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O

Synonyms

B-[(1R)-1-[[(2S)-1-Oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]pentyl]boronic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.